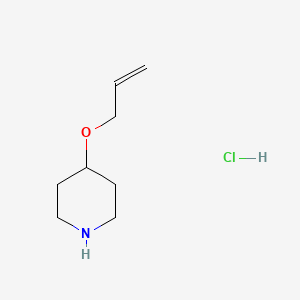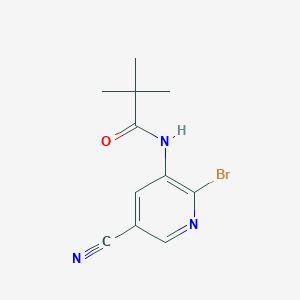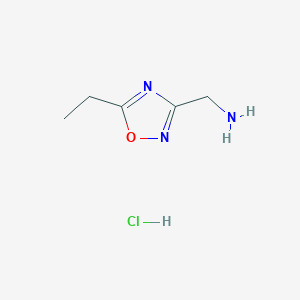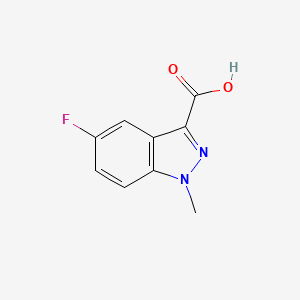
5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid
Overview
Description
5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C9H7FN2O2 . It is also known as methyl 5-fluoro-1H-indazole-3-carboxylate . The compound is typically stored at temperatures between 0-5°C . It appears as a brown solid .
Synthesis Analysis
The synthesis of 1H-indazoles, including 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid, has been a topic of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid is 1S/C9H7FN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid has a molecular weight of 194.17 . It is a brown solid and is typically stored at temperatures between 0-5°C .Scientific Research Applications
Antifungal and Anticancer Properties
- Flucytosine, a compound related to the indazole class, demonstrates significant antifungal capacity, particularly when converted into its active form, 5-fluorouracil (5-FU), within fungal cells. This conversion inhibits RNA and DNA synthesis in susceptible fungi, making it effective against severe systemic mycoses in combination with other antifungal agents. However, its utility is limited by potential side effects such as hepatotoxicity and bone marrow depression, which are concentration-dependent and reversible upon dose adjustment or discontinuation (Vermes, Guchelaar, & Dankert, 2000).
Fluorinated Pyrimidines in Cancer Treatment
- The chemistry of fluorinated pyrimidines, including 5-FU, plays a crucial role in cancer treatment. 5-FU is widely used to treat over 2 million cancer patients annually due to its ability to inhibit thymidylate synthase (TS) and disrupt nucleic acid synthesis. Innovations in 5-FU synthesis and its incorporation into RNA and DNA for biophysical studies have improved our understanding of its mechanism and have led to the development of new approaches for cancer treatment (Gmeiner, 2020).
Pharmacogenetics of Chemotherapy
- The pharmacogenetics of FOLFOX/FOLFIRI, which includes 5-FU, has been a focus for personalizing colorectal cancer therapy. The efficacy and toxicity of these drugs depend significantly on the metabolic and transport enzymes in tumor cells. Identifying gene and protein expression and genetic variability associated with these regimens could lead to more effective and less toxic treatments for colorectal cancer (Mohelníková-Duchoňová, Melichar, & Souček, 2014).
Emerging Uses of 5-ALA in Surgical Oncology
- Delta-aminolevulinic acid (5-ALA) is recognized for its utility in surgical oncology, particularly in enhancing the visualization of tumors during surgery. This agent has been FDA-approved for use in glioma surgery to help delineate tumor margins more clearly. Its potential extends beyond neurosurgery, suggesting broad applicability in enhancing intraoperative tumor visualization across various surgical specialties (Georges et al., 2019).
Indazole Derivatives in Therapeutic Applications
- Indazole derivatives have shown a wide range of biological activities, including anticancer and anti-inflammatory effects. The therapeutic applications of these compounds have been extensively patented, highlighting their potential as novel therapeutic agents for various diseases (Denya, Malan, & Joubert, 2018).
Safety And Hazards
Future Directions
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Much effort has been spent in recent years to develop synthetic approaches to indazoles . Future research may focus on improving the yield and reducing the formation of byproducts in the synthesis of these compounds .
properties
IUPAC Name |
5-fluoro-1-methylindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-12-7-3-2-5(10)4-6(7)8(11-12)9(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEJUCPSOXTCSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672033 | |
| Record name | 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid | |
CAS RN |
886368-88-3 | |
| Record name | 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



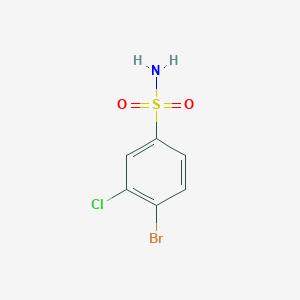
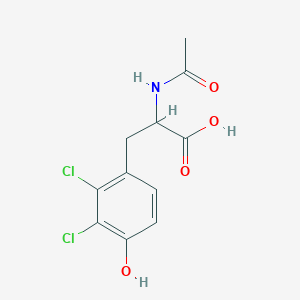
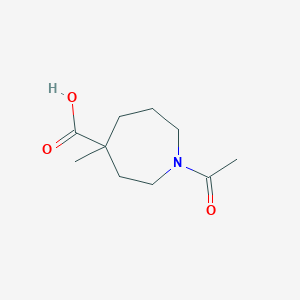
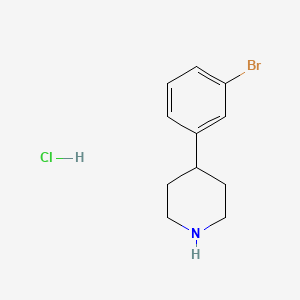
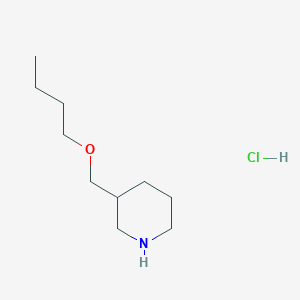
![C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1521653.png)
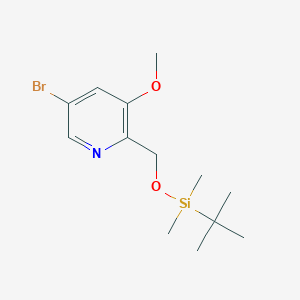

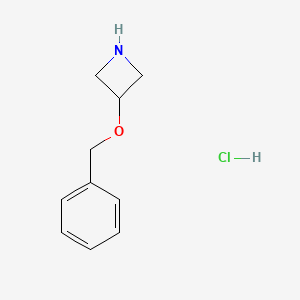
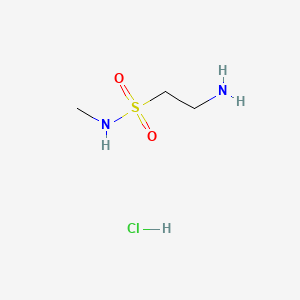
![N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1521660.png)
